molecular formula C22H27N3O2 B3920356 N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide

N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide

Cat. No. B3920356
M. Wt: 365.5 g/mol
InChI Key: JPKZGNRCIOTWLK-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide, also known as LY-404187, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as selective serotonin receptor antagonists and has been shown to have promising effects on various physiological and biochemical processes.

Mechanism of Action

N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide acts as a selective antagonist of the 5-HT2C receptor, which is a subtype of serotonin receptor that is involved in the regulation of various physiological and behavioral processes. By blocking the activity of this receptor, N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide has been shown to modulate the activity of various neurotransmitter systems, including dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and pain perception.
Biochemical and Physiological Effects:
N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of serotonin signaling, the regulation of pain perception, and the modulation of gastrointestinal motility. It has also been shown to have potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide is its high selectivity for the 5-HT2C receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and behavioral processes. However, one of the limitations of this compound is its relatively low potency, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide, including the development of more potent and selective compounds, the investigation of its potential therapeutic applications in various psychiatric and neurological disorders, and the exploration of its potential role in the regulation of other physiological processes. Additionally, further studies are needed to elucidate the precise mechanisms by which N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide exerts its effects on various neurotransmitter systems and to identify potential side effects and safety concerns.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and gastroenterology. It has been shown to have promising effects on various physiological and biochemical processes, including the regulation of serotonin signaling, the modulation of pain perception, and the regulation of gastrointestinal motility.

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-16(25-13-5-2-6-14-25)20-9-10-21(27-20)22(26)23-12-11-17-15-24-19-8-4-3-7-18(17)19/h3-4,7-10,15-16,24H,2,5-6,11-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKZGNRCIOTWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(O1)C(=O)NCCC2=CNC3=CC=CC=C32)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1H-indol-3-yl)ethyl]-5-(1-piperidin-1-ylethyl)-2-furamide
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